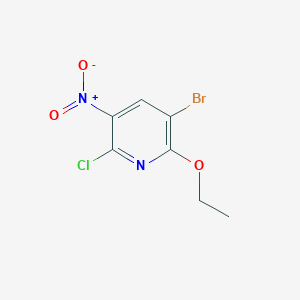

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

Descripción general

Descripción

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is a heterocyclic organic compound with the molecular formula C7H6BrClN2O3. It belongs to the class of pyridines, which are characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its combination of bromine, chlorine, ethoxy, and nitro functional groups, which impart unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine typically involves multi-step organic reactions. One common method starts with the nitration of 2-ethoxypyridine to introduce the nitro group. This is followed by halogenation reactions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

Nitration: The nitration of 2-ethoxypyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride, solvents (e.g., ethanol, acetic acid).

Oxidation: Potassium permanganate, solvents (e.g., water, acetone).

Major Products

Substitution: Derivatives with different functional groups replacing bromine or chlorine.

Reduction: 3-Bromo-6-chloro-2-ethoxy-5-aminopyridine.

Oxidation: 3-Bromo-6-chloro-2-carboxy-5-nitropyridine.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions such as substitutions and reductions.

Reactions Involving 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine

- Substitution Reactions : The halogen atoms (bromine and chlorine) can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

- Oxidation Reactions : The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Biological Applications

Antimicrobial Activity

- Research indicates that compounds containing nitro groups often exhibit antimicrobial properties. This compound has shown potential for generating reactive intermediates that can bind to microbial DNA, leading to cell death .

Anticancer Properties

- This compound has been explored for its anticancer activities. It may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical protein involved in cell cycle regulation and DNA damage response. In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, including human colon carcinoma cells (HT29), with reported IC50 values indicating effective inhibition of cell proliferation .

Medicinal Chemistry

Drug Discovery and Development

- This compound is being investigated as a building block for drug discovery. Its unique functional groups allow it to interact with specific enzymes or receptors, making it a candidate for developing targeted therapies .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals, including dyes and pigments. Its unique chemical properties enable it to serve as a precursor for various industrial applications.

In Vitro Studies on Anticancer Activity

A study evaluating the cytotoxic effects of this compound on HT29 cells reported an IC50 value of approximately 50 μM, indicating significant inhibition of cell growth compared to control groups .

Mechanism of Action Insights

The compound's mechanism involves disrupting cellular processes by inhibiting key proteins responsible for cell cycle regulation. This disruption facilitates apoptosis in cancer cells, providing a pathway for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, potentially leading to various therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-2-chloro-5-nitropyridine

- 3-Bromo-6-chloro-2-methoxy-5-nitropyridine

- 3-Bromo-6-chloro-2-ethoxy-4-nitropyridine

Uniqueness

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The ethoxy group, in particular, can affect the compound’s solubility and ability to participate in specific reactions compared to its methoxy or nitro analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

3-Bromo-6-chloro-2-ethoxy-5-nitropyridine (CAS No. 239791-63-0) is a heterocyclic organic compound that exhibits diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the nitro group is crucial for its antimicrobial activity, as it can undergo reduction to generate reactive intermediates that bind to DNA, leading to cell death . Additionally, the compound may inhibit specific enzymes or receptors, influencing biochemical pathways related to disease processes.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. Research indicates that this compound may act similarly to other nitro derivatives by generating toxic intermediates upon reduction, which subsequently damage microbial DNA .

Anticancer Properties

Studies have suggested potential anticancer activities for this compound. It has been explored as a building block in drug discovery targeting specific enzymes involved in cancer progression. For instance, it may serve as an inhibitor of checkpoint kinase 1 (CHK1), which plays a critical role in cell cycle regulation and DNA damage response .

In Vitro Studies

In vitro assays have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study reported an IC50 value indicating significant inhibition of cell proliferation in human colon carcinoma cells (HT29) when treated with this compound .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 50 | HT29 |

Mechanism Insights

The mechanism by which this compound exerts its effects involves the disruption of cellular processes through the inhibition of key proteins involved in cell cycle regulation. For instance, it has been shown to downregulate the expression of major activators involved in the G2 checkpoint, facilitating apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to structurally similar compounds, this compound demonstrates unique properties due to its specific functional group arrangement. This uniqueness can influence its solubility and reactivity:

| Compound | Unique Features |

|---|---|

| 3-Bromo-6-chloro-2-methoxy-5-nitropyridine | Contains methoxy instead of ethoxy |

| 3-Bromo-6-chloro-4-nitropyridine | Different position of nitro group |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine, and how can purity be ensured?

- Methodology :

- Halogenation : Introduce bromine and chlorine substituents using regioselective electrophilic substitution. For bromination, consider using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to avoid over-halogenation .

- Ethoxy Group Installation : Employ Williamson ether synthesis by reacting a hydroxyl precursor with ethyl bromide in the presence of a base like NaH or K₂CO₃ .

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at low temperatures (0–10°C) to introduce the nitro group at the 5-position, leveraging the directing effects of existing substituents .

- Purification : Utilize column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ≈ 305.9 Da) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Perform geometry optimization and frontier molecular orbital analysis (e.g., HOMO-LUMO gaps) using hybrid functionals like B3LYP .

- Reactivity Prediction : The nitro and halogen groups withdraw electron density, making the 4-position susceptible to nucleophilic attack. Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids at 80°C in THF .

Q. How can conflicting data on regioselectivity in further functionalization be resolved?

- Methodology :

- Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects via NMR .

- Competitive Experiments : Compare reaction outcomes under varying conditions (e.g., Lewis acids like FeCl₃ vs. AlCl₃) to identify dominant directing groups .

- Theoretical Validation : Apply the Colle-Salvetti correlation-energy model to predict charge distribution and validate experimental results .

Q. What strategies mitigate decomposition during high-temperature reactions?

- Methodology :

- Thermogravimetric Analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition onset at >150°C) .

- Protective Group Chemistry : Temporarily protect the nitro group via reduction to an amine (e.g., H₂/Pd-C) before harsh reactions, followed by re-oxidation .

- Solvent Optimization : Use high-boiling solvents like DMSO or DMF to maintain reaction homogeneity without exceeding thermal limits .

Propiedades

IUPAC Name |

5-bromo-2-chloro-6-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClN2O3/c1-2-14-7-4(8)3-5(11(12)13)6(9)10-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWHWJTJXTWUGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594301 | |

| Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239791-63-0 | |

| Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239791-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-2-ethoxy-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.